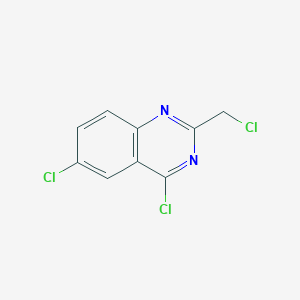

4,6-Dichloro-2-(chloromethyl)quinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Systems

The quinazoline framework is a cornerstone of heterocyclic chemistry, recognized for its presence in numerous natural products and synthetic compounds with diverse biological activities. This privileged scaffold's inherent aromaticity and the presence of two nitrogen atoms provide a unique electronic and structural environment, making it a versatile building block in drug discovery and materials science. The ability to modify the quinazoline core at various positions allows for the fine-tuning of its physicochemical and biological properties, leading to a broad spectrum of applications.

Historical Context of Halogenated Quinazoline Research

The exploration of halogenated quinazolines has a rich history rooted in the need for versatile chemical intermediates. The introduction of halogen atoms, particularly chlorine, onto the quinazoline ring system dramatically enhances its synthetic utility. Halogenated quinazolines, such as 2,4-dichloroquinazolines, have historically served as pivotal precursors in the synthesis of a multitude of substituted quinazoline derivatives. These reactions often proceed via nucleophilic aromatic substitution, where the chlorine atoms act as excellent leaving groups, facilitating the introduction of various functional groups. The synthesis of these halogenated precursors often begins with readily available starting materials like anthranilic acid and its derivatives, which undergo cyclization and subsequent chlorination reactions. A common historical method involves the reaction of an appropriately substituted anthranilic acid to form a quinazoline-2,4-dione, followed by treatment with a chlorinating agent such as phosphorus oxychloride to yield the corresponding dichloroquinazoline.

Contemporary Research Directions in 4,6-Dichloro-2-(chloromethyl)quinazoline Investigations

Current research efforts involving this compound are primarily focused on its application as a reactive intermediate in the synthesis of novel, highly substituted quinazoline derivatives. The presence of three distinct reactive sites—the chlorine atoms at positions 4 and 6, and the chloromethyl group at position 2—allows for a stepwise and regioselective introduction of different substituents. This strategic functionalization is of paramount importance in the construction of molecular libraries for high-throughput screening in drug discovery programs. Researchers are actively exploring the differential reactivity of these chloro-substituents to design efficient and selective synthetic routes to complex molecules with potential therapeutic applications, including but not limited to anticancer and anti-inflammatory agents. nih.gov

Properties

IUPAC Name |

4,6-dichloro-2-(chloromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2/c10-4-8-13-7-2-1-5(11)3-6(7)9(12)14-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJFNIZOARXJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 4,6 Dichloro 2 Chloromethyl Quinazoline

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of 4,6-dichloro-2-(chloromethyl)quinazoline, allowing for the introduction of a wide array of functional groups. The varied reactivity of its three chloro substituents enables selective chemical modifications.

The chlorine atom of the 2-(chloromethyl) group is highly susceptible to nucleophilic displacement. This enhanced reactivity is a consequence of the electron-withdrawing nature of the quinazoline (B50416) ring system, which stabilizes the transition state of the substitution reaction. This feature makes the chloromethyl group an excellent site for introducing diverse substituents. A variety of nucleophiles, including amines and their derivatives, can readily displace the chlorine atom, often under mild conditions. researchgate.net

The chlorine atoms at the C-4 and C-6 positions on the quinazoline ring can be displaced through nucleophilic aromatic substitution (SNAr). A notable difference in reactivity exists between these two positions. The C-4 chlorine is significantly more reactive towards nucleophiles than the C-6 chlorine. stackexchange.comnih.gov This regioselectivity is attributed to the electronic influence of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which activates the C-4 position for nucleophilic attack. stackexchange.comnih.govresearchgate.net

Displacement of the C-4 chlorine is commonly achieved with various nucleophiles, including amines, often requiring more forcing conditions like elevated temperatures compared to the substitution at the chloromethyl group. stackexchange.comnih.gov Conversely, the C-6 chlorine is much less reactive and its substitution typically necessitates harsh reaction conditions. nih.gov This differential reactivity is a key feature that allows for the stepwise and selective functionalization of the quinazoline molecule.

The reactions of this compound with a broad range of primary and secondary amines, as well as azaheterocycles, have been extensively explored. These reactions are fundamental in medicinal chemistry for creating libraries of substituted quinazolines for biological screening. nih.gov Amines and azaheterocycles can react at both the highly reactive chloromethyl group and the C-4 position. researchgate.net

By carefully controlling reaction conditions, such as temperature and stoichiometry, selective substitution can be achieved. For instance, the more reactive chloromethyl group can be targeted first under milder conditions, followed by substitution at the C-4 position under more vigorous conditions.

| Nucleophile | Reaction Site | Product Class |

| Primary/Secondary Amines | Chloromethyl group | 2-(Aminomethyl)-4,6-dichloroquinazolines |

| Azaheterocycles (e.g., Piperidine) | Chloromethyl group | 4,6-Dichloro-2-(heterocyclylmethyl)quinazolines |

| Amines/Anilines | C-4 position | 4-Amino-6-chloro-2-(chloromethyl)quinazolines |

Thiols and their corresponding thiolates are effective nucleophiles for displacing the chloro substituents of this compound. The reaction typically occurs first at the more labile chloromethyl position to yield 2-(thiomethyl)quinazoline derivatives. Substitution at the C-4 position by a thiol is also possible, generally requiring more forcing conditions, allowing for selective synthesis.

Electrophilic Aromatic Substitution on the Quinazoline Core

The quinazoline ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution. wikipedia.org The presence of two electron-withdrawing chlorine atoms at the C-4 and C-6 positions further deactivates the benzene (B151609) portion of the ring system towards attack by electrophiles. wikipedia.org

While challenging, electrophilic substitutions such as nitration can be carried out under harsh conditions. The substitution pattern is dictated by the directing effects of the existing substituents and the inherent electronic properties of the quinazoline nucleus. For the quinazoline ring, the benzene portion is more susceptible to electrophilic attack than the pyrimidine ring, with the C-8 and C-6 positions being the most reactive. nih.govwikipedia.org

Ring Transformation and Rearrangement Pathways

Quinazoline derivatives can undergo ring transformations and rearrangements under specific reaction conditions. For instance, treatment of certain chloroquinazolines with hydrazines can lead to ring opening and subsequent rearrangement to form triazole derivatives. rsc.org While specific studies on the ring transformation of this compound are not extensively documented, the potential for such reactions exists given its multiple reactive sites. Intramolecular reactions, possibly initiated by a nucleophile introduced at one of the chloro positions, could lead to novel fused heterocyclic systems. researchgate.net

Oxidation Reactions and Product Formation of this compound

The oxidation of the chloromethyl group at the 2-position of this compound offers a pathway to valuable synthetic intermediates, primarily the corresponding aldehyde and carboxylic acid. While specific literature detailing the oxidation of this exact molecule is limited, the reactivity of the benzylic-like chloromethyl group can be predicted based on well-established oxidation methods for similar substrates. The primary oxidation products are the 4,6-dichloroquinazoline-2-carboxaldehyde and 4,6-dichloroquinazoline-2-carboxylic acid.

Synthesis of 4,6-Dichloroquinazoline-2-carboxaldehyde

The selective oxidation of the 2-(chloromethyl) group to an aldehyde can be achieved through several methods, with the Kornblum and Sommelet reactions being prominent examples for the conversion of benzylic halides.

Kornblum Oxidation: This method involves the reaction of an alkyl halide with dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt, which upon treatment with a base, eliminates dimethyl sulfide (B99878) to yield the aldehyde. This reaction is particularly effective for activated halides, such as the chloromethyl group on the quinazoline ring.

A general representation of the Kornblum oxidation is as follows:

Step 1: Formation of the Alkoxysulfonium Salt: The chloromethylquinazoline reacts with DMSO.

Step 2: Elimination: A hindered, non-nucleophilic base, such as triethylamine, is added to facilitate the elimination reaction, yielding the aldehyde.

| Reagent/Condition | Product | Notes |

| 1. Dimethyl sulfoxide (DMSO) 2. Triethylamine (Et3N) | 4,6-dichloroquinazoline-2-carboxaldehyde | A mild and effective method for oxidizing activated halides. |

Sommelet Reaction: The Sommelet reaction provides an alternative route to the aldehyde by treating the benzylic halide with hexamine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt yields the desired aldehyde.

The key steps in the Sommelet reaction are:

Salt Formation: Reaction of this compound with hexamethylenetetramine (hexamine).

Hydrolysis: Treatment of the resulting quaternary salt with water to form the aldehyde.

| Reagent/Condition | Product | Notes |

| 1. Hexamethylenetetramine (hexamine) 2. Water (H2O) | 4,6-dichloroquinazoline-2-carboxaldehyde | A classic method for the conversion of benzylic halides to aldehydes. |

Synthesis of 4,6-Dichloroquinazoline-2-carboxylic Acid

Further oxidation of the initially formed 4,6-dichloroquinazoline-2-carboxaldehyde, or in some cases, direct oxidation of the chloromethyl group, can lead to the formation of 4,6-dichloroquinazoline-2-carboxylic acid.

Pinnick Oxidation: A widely used and efficient method for the oxidation of aldehydes to carboxylic acids is the Pinnick oxidation. This reaction employs sodium chlorite (B76162) (NaClO2) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions. This method is known for its high yields and tolerance of various functional groups.

The general conditions for the Pinnick oxidation of the aldehyde intermediate would be:

| Starting Material | Reagent/Condition | Product |

| 4,6-dichloroquinazoline-2-carboxaldehyde | Sodium chlorite (NaClO2), Sodium dihydrogen phosphate (B84403) (NaH2PO4), 2-Methyl-2-butene in tert-butanol/water | 4,6-dichloroquinazoline-2-carboxylic acid |

Direct Oxidation from Chloromethyl Group: While less common, direct oxidation of the chloromethyl group to a carboxylic acid can be attempted using stronger oxidizing agents. However, this approach risks over-oxidation and potential degradation of the quinazoline ring. Careful selection of the oxidant and reaction conditions is crucial. Potential reagents could include potassium permanganate (B83412) (KMnO4) or chromic acid, though these are harsh and may lead to complex product mixtures.

Strategic Utilization As Synthetic Intermediates in Advanced Organic Synthesis

Precursors for Complex Heterocyclic Systems

The inherent reactivity of the chloro groups on the 4,6-Dichloro-2-(chloromethyl)quinazoline ring system makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic that is widely exploited in quinazoline (B50416) chemistry. mdpi.com By reacting this intermediate with various dinucleophiles, chemists can construct additional rings fused to the quinazoline core.

For instance, reactions with nucleophiles such as hydrazides or compounds with amino and thiol groups can lead to the formation of triazoloquinazolines, imidazoquinazolines, and thiazoloquinazolines. nih.govnih.gov These reactions are pivotal as they expand the structural diversity of the quinazoline family, leading to novel compounds with unique three-dimensional shapes and chemical properties. The ability to selectively functionalize the 2-(chloromethyl) group and the chlorine at the 6-position further enhances its utility, allowing for the creation of a vast library of polycyclic aromatic compounds. nih.gov

| Reactive Site | Potential Reactant | Resulting Heterocyclic System |

| C4-Cl | Hydrazides | Fused Triazole Ring (e.g., cbijournal.comgoogle.comguidechem.comtriazolo[1,5-c]quinazoline) nih.gov |

| C4-Cl | 2-Amino-phenols/-thiols | Fused Oxazine/Thiazine Ring |

| C2-CH2Cl | Diamines | Fused Imidazole/Pyrimidine (B1678525) Ring (e.g., Imidazo[1,2-c]quinazoline) nih.gov |

Derivatization for Functional Material Applications

Beyond pharmaceuticals, quinazoline derivatives are employed in the development of functional materials. nih.gov The versatile structure of this compound makes it an ideal platform for creating novel molecules for applications in materials science and chemical biology. The three chlorine atoms can be substituted with a wide array of functional groups to tune the molecule's electronic, optical, or binding properties.

For example, the 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for protein kinase inhibitors. mdpi.com Using this compound as a starting material, chemists can introduce various aniline (B41778) derivatives at the 4-position, append other groups at the 6-position, and modify the 2-(chloromethyl) group to create libraries of potent and selective enzyme inhibitors. mdpi.comnih.gov These derivatives can be used not only as potential therapeutics but also as chemical probes to study enzyme function or as components in diagnostic assays. The ability to systematically derivatize the molecule allows for the development of functional materials with precisely tailored properties for advanced applications. nih.gov

Computational and Theoretical Investigations of Quinazoline Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure of quinazoline (B50416) derivatives. ufms.brajchem-a.comnih.gov These calculations provide a deep understanding of molecular properties that are crucial for reactivity and intermolecular interactions.

Methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p) or 6–31 + G (d, p)) are employed to optimize molecular geometries and compute key electronic parameters. ufms.brnih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For instance, studies on various quinazoline derivatives have shown that the distribution of HOMO and LUMO orbitals is often located on the quinazoline ring system and its substituents, indicating the regions most involved in electron donation and acceptance. nih.gov

Other important computed parameters include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions with biological receptors. ufms.br

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in evaluating intramolecular interactions, such as hyperconjugation and π-π* transitions, which contribute to molecular stability. ufms.br

These quantum chemical studies provide a theoretical foundation for understanding the substituent effects on the electronic and thermodynamic characteristics of quinazoline derivatives. ufms.br For example, calculations have revealed that halogen substitutions can be thermodynamically preferable in certain quinazoline structures. ufms.br

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Relates to reactivity with electrophilic sites on a receptor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Relates to reactivity with nucleophilic sites on a receptor. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net |

| MEP Map | Visual representation of electrostatic potential. | Identifies positive, negative, and neutral regions for predicting non-covalent interactions. ufms.br |

Molecular Docking Studies on Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the binding mechanisms of quinazoline derivatives with various enzyme active sites and for identifying key interactions that contribute to their biological activity.

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based anticancer agents. frontiersin.orgnih.gov Docking studies have been instrumental in elucidating how these derivatives inhibit the EGFR tyrosine kinase (TK) domain by competing with ATP for its binding site. nih.gov

Key interactions observed in docking simulations of quinazoline derivatives with the EGFR active site often include:

Hydrogen Bonding: A crucial hydrogen bond is frequently formed between the N1 atom of the quinazoline ring and the backbone NH of a key methionine residue (e.g., Met793 in some EGFR structures). This interaction mimics the binding of the adenine (B156593) region of ATP.

Hydrophobic Interactions: The quinazoline core and its substituents engage in hydrophobic interactions with various nonpolar residues within the active site, such as Leucine, Valine, and Alanine. nih.gov

Halogen Interactions: Dichloro-substituents, such as those present in 4,6-dichloro-2-(chloromethyl)quinazoline, can form halogen bonds or other favorable interactions that enhance binding affinity and selectivity.

These computational predictions help rationalize the structure-activity relationships observed experimentally and guide the design of new derivatives with improved potency against EGFR. frontiersin.orgnih.gov

Beyond EGFR, molecular docking has been used to explore the interactions of quinazoline derivatives with a wide array of other biological targets.

Thymidylate Synthase: Docking studies on quinazoline antifolate derivatives have shown that the quinazoline ring occupies the same pocket as other known inhibitors, forming hydrophobic contacts with residues like Leu192, Leu221, and Tyr258. nih.gov

DNA Gyrase: Some quinazolinone derivatives have been docked into the active site of DNA gyrase, an important bacterial enzyme. The binding is often stabilized by interactions with key residues such as GLU50, ASN46, and GLY77. ajbasweb.comresearchgate.net

Phosphodiesterase 7 (PDE7): Novel quinazoline derivatives have been investigated as potential PDE7 inhibitors, with docking studies helping to identify key stacking and hydrophobic interactions within the enzyme's binding site. nih.gov

GABAA Receptors: Certain pyrazolo[1,5-a]quinazoline derivatives have been studied for their modulation of GABAA receptors, with docking used to understand their binding within the benzodiazepine (B76468) pocket. mdpi.com

These studies demonstrate the versatility of the quinazoline scaffold, which can be tailored to interact with diverse biological targets through specific substituent modifications. abap.co.in

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. abap.co.in MD simulations are performed on docked quinazoline-receptor complexes to analyze conformational changes and the persistence of key interactions. frontiersin.orgnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time to assess the structural stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site. abap.co.inresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of individual amino acid residues in the binding pocket upon ligand binding, indicating which regions of the protein are most affected by the interaction. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking studies is monitored throughout the simulation to confirm their importance for binding stability. nih.gov

MD simulations have been used to confirm the stability of quinazoline derivatives in the active sites of targets like EGFR and matrix metalloproteinase-13 (MMP-13). nih.govresearchgate.net These simulations provide valuable insights into the dynamic behavior of the ligand-receptor complex, offering a more realistic representation of the binding event than static docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. frontiersin.orgnih.gov For quinazoline derivatives, QSAR is used to predict the efficacy of newly designed compounds and to identify the key structural features that influence their activity. atlantis-press.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used in these studies. nih.govunar.ac.id These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely increase or decrease biological activity. unar.ac.id

In a typical QSAR study for quinazoline derivatives targeting an enzyme like EGFR:

A dataset of compounds with known inhibitory activities (e.g., IC50 values) is collected. frontiersin.org

The 3D structures of the molecules are built and aligned based on a common scaffold, such as the quinazolin-4-one core. unar.ac.id

Molecular descriptors (physicochemical properties like logP, molar refractivity, and topological polar surface area) are calculated. atlantis-press.com

Statistical methods are used to generate a regression equation that links these descriptors to the biological activity. atlantis-press.com

Successful QSAR models for quinazoline derivatives have shown high predictive power, with strong correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov The resulting models and contour maps provide clear guidance for rational drug design, indicating, for example, that adding a hydrophobic group in one region or a hydrogen bond acceptor in another could enhance the inhibitory potency of the compound. nih.govnih.gov

| Computational Method | Primary Application | Key Insights Provided |

| Quantum Calculations (DFT) | Electronic structure analysis | Reactivity, molecular stability, charge distribution. ufms.brajchem-a.com |

| Molecular Docking | Binding mode prediction | Key ligand-receptor interactions, binding affinity scores. frontiersin.orgnih.govajbasweb.com |

| Molecular Dynamics (MD) | Binding stability assessment | Conformational stability, dynamic behavior of the complex over time. abap.co.innih.govresearchgate.net |

| QSAR Modeling | Predicting biological activity | Correlation between chemical structure and efficacy, guidance for lead optimization. nih.govatlantis-press.comunar.ac.id |

Predictive Modeling for Novel Quinazoline Analogs

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in designing novel quinazoline analogs with enhanced therapeutic potential. nih.govacs.org QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This allows researchers to predict the activity of unsynthesized molecules, thereby prioritizing the synthesis of the most promising candidates and reducing the time and resources spent on trial-and-error approaches. nih.govnih.gov

Various QSAR modeling techniques have been applied to quinazoline derivatives, ranging from 2D-QSAR to more complex 3D and 4D-QSAR approaches. acs.orgfrontiersin.orgresearchgate.net

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, such as constitutional, topological, and physicochemical properties. nih.govnih.gov For a series of quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a 2D-QSAR model was developed using a Genetic Function Approximation (GFA) method. nih.gov The resulting model demonstrated strong predictive power, with key descriptors like ATSC8e (a 2D autocorrelation descriptor) and SpMax5_Bhs (a topological descriptor) showing a significant correlation with inhibitory activity. nih.gov

3D-QSAR: These models provide a more detailed understanding by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. frontiersin.orgnih.gov These analyses generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. frontiersin.orgrowan.edu For quinazoline-based EGFR inhibitors, 3D-QSAR studies have revealed that modifications at the N-3 and C-6 positions with electronegative substituents can enhance inhibitory activity by fostering optimal interactions within the ATP-binding site. acs.org

4D-QSAR: This advanced approach incorporates an additional dimension by considering different conformations of each molecule, providing a more dynamic representation. researchgate.net By using a genetic algorithm in conjunction with 4D-QSAR, researchers can identify crucial pharmacophoric features from a set of conformers, leading to robust predictive models. researchgate.net

The reliability of these models is rigorously validated through internal and external cross-validation techniques, ensuring their robustness and predictive accuracy for designing new analogs. acs.orgfrontiersin.org

| Model Type | Target | Key Validation Parameter | Value | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | EGFR (Lung Cancer) | R²_test | 0.941 | acs.org |

| 3D-QSAR (CoMFA) | EGFR | q² | 0.608 | frontiersin.org |

| 3D-QSAR (CoMSIA) | PAK4 Inhibitors | r²_pred | 0.822 | bohrium.com |

| 2D-QSAR (GFA) | EGFRWT | Qcv² | 0.940744 | nih.gov |

In Silico Screening and Design of Lead Compounds

In silico screening and rational drug design are powerful computational strategies used to identify and optimize lead compounds from large virtual libraries. researchgate.netitmedicalteam.pl These methods include molecular docking and molecular dynamics (MD) simulations, which provide insights into the molecular interactions between a ligand and its biological target. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction through a scoring function. nih.gov For quinazoline derivatives, docking studies have been instrumental in elucidating binding modes with various targets, including:

Protein Kinases: Many quinazoline analogs are designed as kinase inhibitors. nih.gov Docking studies have successfully predicted the binding of these compounds into the ATP-binding pocket of targets like EGFR, revealing key hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity. bohrium.comnih.gov For instance, studies have shown interactions with key amino acid residues such as Leu398 in PAK4 kinase. bohrium.com

Other Enzymes: Quinazoline derivatives have been screened against other enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 7 (PDE7A). itmedicalteam.plnih.gov Docking simulations help identify derivatives with the best binding affinities, guiding the design of selective inhibitors. itmedicalteam.pl

Bacterial Proteins: To combat antibiotic resistance, quinazolines have been studied as potential antibacterial agents. Docking has been used to evaluate their binding to essential bacterial proteins like DNA gyrase subunit B (GyrB) and FtsZ. abap.co.in

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to analyze the dynamic behavior and stability of the ligand-receptor complex over time. bohrium.comabap.co.in These simulations provide a more realistic model of the biological environment and can confirm the stability of interactions predicted by docking. nih.gov For quinazoline-protein complexes, MD simulations have been used to assess the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, with lower and more stable values indicating a stable binding interaction. abap.co.in These simulations are crucial for validating the binding poses and refining the design of lead compounds. researchgate.net

Through these integrated computational approaches, novel quinazoline derivatives can be designed with tailored properties. The process often involves creating a virtual library of analogs based on a known active scaffold, screening them using docking, and then further analyzing the most promising candidates with MD simulations and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to ensure they have good drug-like properties. globalresearchonline.netnih.gov

| Compound Class | Target Protein | Best Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | AKT1 | - (Results supported in vitro studies) | nih.gov |

| Quinazoline Derivatives (Designed) | COX-2 | -9.3 | itmedicalteam.pl |

| Quinazolinone Derivatives | Picornavirus Target (4CTG) | -8.2 | globalresearchonline.net |

| Quinazoline EGFRWT Inhibitor (Molecule 17) | EGFR (4ZAU) | -9.5 | nih.gov |

Mechanistic Elucidation of Biological Activities of 4,6 Dichloro 2 Chloromethyl Quinazoline Derivatives

Anticancer and Cytotoxic Activity Studies

Derivatives of 4,6-dichloro-2-(chloromethyl)quinazoline have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects through various mechanisms of action. These include the inhibition of crucial cellular enzymes and the disruption of fundamental cellular processes.

Inhibition of Kinases (e.g., EGFR Tyrosine Kinase)

A significant focus of research into the anticancer properties of quinazoline (B50416) derivatives has been their ability to inhibit protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govmdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibition. beilstein-journals.org

While direct studies on derivatives of this compound as EGFR inhibitors are not extensively documented in the reviewed literature, the synthesis of novel 2-chloro-4-anilino-quinazoline derivatives has demonstrated potent dual inhibitory effects on both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, certain 2-chloro-4-anilino-quinazolines have shown significant potency against both kinases, suggesting that the chloro-substitution at the 2-position, which can be derived from the chloromethyl group, is compatible with potent kinase inhibition. nih.gov The general structure-activity relationship (SAR) for 4-anilinoquinazoline-based EGFR inhibitors indicates that substitutions at the 6-position of the quinazoline ring can modulate activity. mdpi.com

Table 1: Examples of Quinazoline Derivatives as Kinase Inhibitors (Note: These are examples of related quinazoline derivatives, not necessarily direct derivatives of this compound, to illustrate the potential of the scaffold.)

| Compound Type | Target Kinase | Key Structural Features | Reference |

| 4-Anilinoquinazolines | EGFR, VEGFR-2 | 2-chloro and 4-anilino substitution | nih.gov |

| 4,6-Disubstituted-(diaphenylamino)quinazolines | c-Src | Diaphenylamino group at C4 and substitution at C6 | nih.gov |

| 4-Anilino-6-substituted quinazolines | EGFR | Various substitutions at the 6-position | mdpi.com |

Modulation of Tubulin Polymerization and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govmdpi.comresearchgate.net

Derivatives of 4-anilinoquinazoline have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. beilstein-journals.org For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine is a known active derivative in this class. mdpi.com The substitution pattern on the quinazoline ring is crucial for this activity. While direct derivatization from this compound for this specific purpose is not detailed in the available literature, the general activity of the quinazoline scaffold suggests this as a plausible mechanism for its derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the action of effective anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation. Numerous quinazoline derivatives have been shown to induce these effects. mdpi.comnih.govnih.gov

For instance, novel quinazoline derivatives have been synthesized and shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines. mdpi.com One study on a novel quinazoline derivative, 04NB-03, demonstrated that it induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species (ROS)-dependent manner. nih.gov Another study on new symmetrical quinazoline derivatives identified compounds that selectively induce a proapoptotic mechanism in cancer cells, leading to a decrease in G1 phase cells and an increase in G2 phase cells before cell death. nih.gov Furthermore, certain 6-chloro-quinazolin derivatives have been shown to induce apoptosis in MGC-803 and Bcap-37 cells. ekb.eg

Table 2: Apoptotic and Cell Cycle Arrest Activity of Representative Quinazoline Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Mechanism | Reference |

| Novel Quinazoline Derivative 18 | MGC-803 | G2/M arrest and apoptosis | Downregulation of Bcl-2 and Mcl-1; upregulation of Bax and cleaved PARP | mdpi.com |

| 04NB-03 | Hepatocellular Carcinoma | Cell cycle arrest and apoptosis | ROS-dependent | nih.gov |

| Symmetrical Quinazoline Derivatives | Breast, colon, and bladder cancer | Apoptosis and G2/M arrest | Caspase-3 activation | nih.gov |

| 6-Chloro-quinazolin derivatives | MGC-803, Bcap-37 | Apoptosis | - | ekb.eg |

Inhibition of Other Enzymes (e.g., PARP, Thymidylate Synthase, STS)

Beyond kinases, derivatives of the quinazoline scaffold have been found to inhibit other enzymes critical for cancer cell survival and proliferation.

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with certain DNA repair defects. Quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors. researchgate.netmdpi.com

Thymidylate Synthase (TS): TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov Quinazoline antifolates have been developed as potent inhibitors of TS. beilstein-journals.orgnih.gov These compounds often feature modifications at the C2- and N10-positions, highlighting the potential for derivatives of 2-(chloromethyl)quinazolines to be adapted for this target. nih.govnih.gov

Steroid Sulfatase (STS): STS is involved in the biosynthesis of active steroid hormones, and its inhibition is a therapeutic strategy for hormone-dependent cancers. While specific derivatives of this compound have not been highlighted as STS inhibitors, the broader class of substituted steroidal and non-steroidal compounds are known to inhibit this enzyme. nih.govnih.govmostwiedzy.pl

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

The quinazoline core is a versatile scaffold that has also been extensively explored for the development of antimicrobial agents. cbijournal.comnih.gov Derivatives have shown activity against a range of bacteria, fungi, and viruses.

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.

Antibacterial Activity: Structure-activity relationship (SAR) studies have shown that substitutions at the 2- and 3-positions, the presence of halogens at the 6- and 8-positions, and an amine or substituted amine at the 4-position can enhance antibacterial activity. nih.gov For example, a series of 2-substituted quinazolines were synthesized and evaluated, leading to a compound with broad-spectrum antibacterial activity that was found to inhibit bacterial RNA transcription and translation. nih.gov

Antifungal Activity: The presence of a substituted aromatic ring at position 3 and methyl or thiol groups at position 2 are often considered essential for antifungal activity. nih.gov For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated potent in vitro antifungal activity against Candida albicans and Aspergillus flavus. griffith.edu.au

Antiviral Activity: The antiviral potential of quinazoline derivatives has also been investigated. A series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were found to exhibit good antiviral activity against Tobacco Mosaic Virus (TMV). alliedacademies.org

Table 3: Antimicrobial Activity of Representative Quinazoline Derivatives

| Compound Class | Target Organism(s) | Key SAR Findings | Reference |

| 2-Substituted Quinazolines | Various bacteria | Broad-spectrum activity; inhibition of transcription/translation | nih.gov |

| 6,8-Dibromo-4(3H)quinazolinones | Candida albicans, Aspergillus flavus | Thioamido benzoic acid hydrazide at C2 showed high potency | griffith.edu.au |

| 4-Thioquinazoline-Chalcone Hybrids | Tobacco Mosaic Virus (TMV) | Chalcone moiety enhances antiviral activity | alliedacademies.org |

| 4,6-Disubstituted Quinazolines | E. coli, S. aureus, C. albicans | Substitutions at C4 and C6 are crucial for activity |

Impact of Quinazoline Derivatives on Microbial Growth and Pathogenesis

Quinazoline and its derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their broad-spectrum antimicrobial properties. nih.govnih.gov The core quinazoline structure is a versatile scaffold, and modifications to it can lead to compounds with potent activity against various microbial pathogens, including bacteria and fungi. nih.govresearchgate.net The antimicrobial efficacy of these derivatives often stems from their ability to interfere with essential cellular processes in microorganisms.

The antibacterial activities of substituted quinazolines have been demonstrated against a range of bacterial strains. nih.gov Studies indicate that Gram-positive bacteria may exhibit greater sensitivity to certain quinazoline derivatives than Gram-negative bacteria. nih.gov The mechanisms underlying the antibacterial action of quinazoline hybrids are varied, positioning them as valuable scaffolds for the development of novel antibacterial agents. nih.gov For instance, some derivatives function by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net

Furthermore, certain quinazoline derivatives, such as imidazolo-quinazoline-4-one derivatives, have demonstrated promising antibacterial and antifungal activity. nih.gov The incorporation of different chemical moieties onto the quinazoline nucleus can significantly influence the antimicrobial spectrum and potency. Research into fluorine-containing 5-arylidene derivatives bearing a quinazolinone system alongside a 4-thiazolidinone (B1220212) ring suggests their potential as effective antimicrobial agents. researchgate.net Similarly, quinoline-based hydrazone analogues have displayed good to excellent antimicrobial activity against tested pathogenic strains. nih.gov

Below is a table summarizing the antimicrobial activities of various quinazoline derivatives as reported in the literature.

| Derivative Class | Target Microorganisms | Observed Effect |

| General Quinazolines | Gram-positive & Gram-negative bacteria | Inhibition of growth nih.govnih.gov |

| Imidazolo-quinazoline-4-ones | Bacteria and Fungi | Antibacterial and antifungal activity nih.gov |

| Quinoline Hydrazone Analogues | Pathogenic Strains | Good to excellent antimicrobial activity nih.gov |

| 4-Substituted Quinazolines | DNA-Gyrase in bacteria | Inhibitory activity researchgate.net |

Anti-inflammatory and Other Pharmacological Profiles of Quinazoline Derivatives

Derivatives of quinazoline are well-documented for their significant pharmacological activities, most notably their anti-inflammatory effects. nih.govjneonatalsurg.com These compounds have been shown to modulate inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs. jneonatalsurg.comnih.gov The mechanism of action for many quinazoline derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation. derpharmachemica.com

In vivo animal models have been instrumental in evaluating the anti-inflammatory potential of novel quinazoline derivatives. For example, in carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, a quinazoline derivative demonstrated dose-dependent inhibition of both edema and granuloma formation. jneonatalsurg.com The efficacy at certain doses was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. jneonatalsurg.com Mechanistic studies suggest that in addition to COX inhibition, these compounds may also modulate inflammatory cytokines. jneonatalsurg.com

Beyond their anti-inflammatory properties, quinazoline derivatives exhibit a wide array of other pharmacological profiles. These include analgesic, anticancer, anticonvulsant, and antihypertensive activities. nih.govresearchgate.net The analgesic effects have been observed in models such as the acetic acid-induced writhing test in mice, indicating peripheral analgesic activity, and the hot plate test, which suggests central analgesic action. jneonatalsurg.com

The anticancer potential of quinazoline derivatives is another area of intensive research. nih.govnih.govnih.gov They can act as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors. nih.gov Some 4-anilinoquinazoline derivatives, for instance, have been investigated as potent antitumor agents due to this inhibitory action. nih.govnih.govmdpi.com

The diverse pharmacological activities of quinazoline derivatives are summarized in the table below.

| Pharmacological Activity | Research Findings | Potential Mechanism of Action |

| Anti-inflammatory | Dose-dependent reduction of edema and granuloma in animal models. jneonatalsurg.com | Inhibition of Cyclooxygenase (COX) enzymes; modulation of inflammatory cytokines. jneonatalsurg.comderpharmachemica.com |

| Analgesic | Significant reduction in writhing counts and increased latency in hot plate tests. jneonatalsurg.com | Modulation of peripheral and central pain pathways. jneonatalsurg.com |

| Anticancer | Antiproliferative activity against various human tumor cell lines. researchgate.netnih.gov | Inhibition of receptor tyrosine kinases (e.g., EGFR); tubulin polymerization inhibition. nih.gov |

| Anticonvulsant | Documented anticonvulsant properties in various studies. researchgate.netnih.gov | Modulation of CNS activity. |

| Antihypertensive | Recognized as a scaffold for antihypertensive agents. nih.gov | Vasodilator properties. nih.gov |

| Antimicrobial | Activity against various bacteria and fungi. nih.govnih.gov | Interference with essential microbial cellular processes. nih.gov |

Advanced Analytical Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and literature, detailed experimental data for the advanced analytical methodologies requested for the chemical compound This compound (CAS No. 61164-82-7) could not be located. The specific research findings required to populate the sections on spectroscopic and chromatographic analysis are not available in the public domain at this time.

The generation of a thorough and scientifically accurate article, as per the provided outline, is contingent on the availability of published experimental results. Without access to primary data from sources such as peer-reviewed journals or chemical characterization reports, creating content for the specified subsections on NMR spectroscopy, IR spectroscopy, mass spectrometry, HPLC, and TLC would not be possible.

The requested analytical techniques are fundamental for the structural elucidation, purity assessment, and quality control of chemical compounds in research and development. However, it appears that "this compound" has not been the subject of detailed analytical characterization in readily accessible scientific literature. This may be because it is a novel compound, a transient intermediate in a larger synthetic pathway, or its analytical data remains part of proprietary industrial research.

Therefore, the following sections of the requested article cannot be completed.

Advanced Analytical Methodologies for Research and Development7.1. Spectroscopic Characterization Techniques7.1.1. Nuclear Magnetic Resonance Nmr Spectroscopy ¹h Nmr, ¹³c Nmr 7.1.2. Infrared Ir Spectroscopy7.1.3. Mass Spectrometry Ms 7.2. Chromatographic Purity Assessment and Impurity Profiling7.2.1. High Performance Liquid Chromatography Hplc for Quantitative Analysis7.2.2. Thin Layer Chromatography Tlc for Reaction Monitoring

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in chemical research and development to determine the elemental composition of a sample. For a novel or synthesized compound like 4,6-Dichloro-2-(chloromethyl)quinazoline, this method is crucial for verifying its empirical and molecular formula. The technique quantitatively determines the mass percentages of constituent elements, which can then be compared against theoretically calculated values to ascertain the purity and confirm the identity of the synthesized compound.

The theoretical elemental composition of this compound is derived from its molecular formula, C₉H₅Cl₃N₂. This formula is determined by the structure of the quinazoline (B50416) core, substituted with two chlorine atoms at positions 4 and 6, and a chloromethyl group at position 2. Based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N), the expected mass percentages can be calculated.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data from elemental analysis for this compound. However, the standard procedure would involve combustion analysis for carbon, hydrogen, and nitrogen. In this method, a sample of the compound is combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentages of C, H, and N. The chlorine content is typically determined by other methods, such as titration or ion chromatography after decomposition of the compound.

The comparison between the theoretical values and the results obtained from experimental analysis is a critical step in the characterization of a newly synthesized batch of this compound. A close correlation between the experimental and theoretical percentages for each element would provide strong evidence for the correct synthesis and purity of the compound.

Below is a table detailing the calculated theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 43.67 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.04 |

| Chlorine | Cl | 35.453 | 3 | 106.359 | 42.97 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.32 |

| Total | 247.512 | 100.00 |

Q & A

Q. What are the common synthetic routes for 4,6-Dichloro-2-(chloromethyl)quinazoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzamides with phosphorus oxychloride (POCl₃) or by modifying pre-functionalized quinazoline scaffolds. For example, 2-chloromethyl groups can be introduced via nucleophilic substitution using chloromethylating agents like chloroacetyl chloride under reflux conditions . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of POCl₃), temperature (80–100°C), and reaction time (8–12 hours). Purification typically employs flash chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) .

Q. How can the purity and structural identity of this compound be confirmed in laboratory settings?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase methanol/water (70:30), UV detection at 254 nm.

- NMR : Key signals include δ 4.8–5.2 ppm (CH₂Cl), δ 8.1–8.5 ppm (aromatic protons) in CDCl₃ .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 261.9872 for C₉H₅Cl₃N₂) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles).

- Avoid skin contact due to potential alkylating properties; neutralize spills with sodium bicarbonate .

- Store at −20°C in amber vials under nitrogen to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How do catalytic systems like ZnO nanoparticles improve the synthesis of this compound derivatives?

- Methodological Answer : Bio-derived ZnO-NPs (20–50 nm) act as Lewis acid catalysts, accelerating cyclization steps by polarizing carbonyl groups. For instance, yields increase from 46% (conventional methods) to 78% when using 5 mol% ZnO-NPs in THF at 60°C . Characterization via TEM and XRD confirms nanoparticle integrity post-reaction.

Q. What strategies resolve contradictory data in the biological activity of this compound analogs?

- Methodological Answer :

- Dose-Response Analysis : Test compounds across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .

- SAR Studies : Compare substituent effects; e.g., replacing the 2-chloromethyl group with a trifluoromethyl moiety reduces antibacterial activity by 40% .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω > 3.5 eV indicates high reactivity) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition states to predict regioselectivity .

Q. What advanced techniques characterize the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.